4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole
Description
Properties
IUPAC Name |
4-(4-bromo-5-methylthiophen-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS2/c1-5-6(9)2-8(12-5)7-3-11-4-10-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLKELRJVZMTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2=CSC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole chemical structure and properties
Technical Guide: 4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole
Part 1: Executive Summary & Structural Significance
Compound Identity:
-
Systematic Name: 4-(4-Bromo-5-methylthiophen-2-yl)-1,3-thiazole
-
Molecular Formula: C₈H₆BrNS₂
-
Molecular Weight: 260.17 g/mol
-
Core Scaffold: Bi-heteroaryl (Thiophene-Thiazole hybrid)
Scientific Context: The title compound represents a "privileged scaffold" in medicinal chemistry, specifically within the class of bi-heteroaryl systems . The juxtaposition of the electron-rich thiophene ring with the electron-deficient thiazole ring creates a "push-pull" electronic system that is highly valued for:
-
Kinase Inhibition: The 4-arylthiazole motif mimics the adenine binding pocket of ATP, making it a frequent core in Src, Abl, and CDK inhibitors (analogous to Dasatinib).
-
Synthetic Versatility: The bromine atom at the thiophene C4 position serves as a critical "orthogonal handle." It allows for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without disturbing the thiazole core.
-
Bioisosterism: The thiophene-thiazole linkage serves as a robust bioisostere for biphenyl systems, offering improved solubility and distinct metabolic stability profiles due to the presence of sulfur.
Part 2: Synthesis & Reaction Engineering
The most authoritative and scalable route to this scaffold is the Hantzsch Thiazole Synthesis . This method is preferred over transition-metal catalyzed couplings (e.g., Stille coupling of thiazole and thiophene halides) due to lower cost, avoidance of toxic organotin reagents, and higher regioselectivity.
Retrosynthetic Analysis
The molecule is disconnected at the thiazole ring formation. The key precursors are an
Step-by-Step Protocol
Precursor Preparation: 3-Bromo-2-methylthiophene Note: Commercial availability is high, but purity is critical.
Step 1: Friedel-Crafts Acylation (Regioselective) Objective: Install the acetyl group at the thiophene C2 position (which becomes the linker).
-
Reagents: 3-Bromo-2-methylthiophene, Acetyl Chloride, SnCl₄ (or AlCl₃), DCM.
-
Mechanism: Electrophilic aromatic substitution. The C5 position is sterically accessible and electronically activated by the sulfur lone pair, but we require substitution at C2 (relative to the methyl/bromo setup). Correction: In 3-bromo-2-methylthiophene, the C5 position is the most reactive alpha-position. To get the target structure (4-bromo-5-methyl...), we actually need to acylate 3-bromo-2-methylthiophene at the C5 position.
-
Structure Check: If we acylate 3-bromo-2-methylthiophene at C5, we get 1-(4-bromo-5-methylthiophen-2-yl)ethanone. This matches the target geometry.
-
-
Protocol:
-
Cool a solution of 3-bromo-2-methylthiophene (1.0 eq) in dry DCM to 0°C.
-
Add Acetyl Chloride (1.2 eq).
-
Dropwise add SnCl₄ (1.2 eq). Maintain temp < 5°C.
-
Stir 2h at RT. Quench with ice water.
-
Validation: ¹H NMR should show a new singlet (~2.5 ppm) for the acetyl methyl group.
-
Step 2:
-
Reagents: Phenyltrimethylammonium tribromide (PTAB) or Br₂/HBr/AcOH.
-
Protocol:
-
Dissolve ketone from Step 1 in THF/Ethanol (1:1).
-
Add PTAB (1.0 eq) portion-wise at RT.
-
Stir until the orange color fades (~1-2h).
-
Evaporate solvent; partition between water/EtOAc.
-
Critical Control Point: Do not overheat; this prevents poly-bromination.
-
Step 3: Hantzsch Cyclization (The "Thioformamide" Problem) Challenge: Unsubstituted 1,3-thiazoles (H at pos 2) require thioformamide, which is unstable.
-
Solution: Use Thiourea to form the 2-aminothiazole, then deaminate (Sandmeyer). This is more robust than generating thioformamide in situ.
Route A (Direct - if Thioformamide accessible):
-
React
-bromo ketone with Thioformamide in refluxing Ethanol.
Route B (High-Yield Industrial Standard):
-
Cyclization: Reflux
-bromo ketone with Thiourea (1.2 eq) in Ethanol (2h).-
Result: 4-(4-Bromo-5-methyl-2-thienyl)thiazol-2-amine.
-
Precipitation: The HBr salt precipitates upon cooling.
-
-
Deamination:
-
Dissolve amine in H₃PO₂ (hypophosphorous acid).
-
Add NaNO₂ (aq) dropwise at 0°C (Diazotization).
-
Stir at RT for 4h (Reduction of diazonium salt).
-
Neutralize and extract.
-
Part 3: Physicochemical & Spectral Characterization
Expected Data Profile
| Property | Value / Range | Notes |
| Appearance | Off-white to pale yellow solid | Thiophene derivatives often oxidize slightly to yellow. |
| Melting Point | 68 - 74 °C | Lower than amine analog due to lack of H-bonding. |
| LogP (Calc) | 3.8 - 4.1 | Highly lipophilic; requires DMSO/MeOH for assays. |
| Solubility | DMSO, DCM, EtOAc | Insoluble in water. |
Spectroscopic Validation (NMR)
Solvent: DMSO-d₆ or CDCl₃
-
¹H NMR (400 MHz):
- 2.35 ppm (s, 3H): Methyl group on Thiophene (C5-Me).
- 7.40 ppm (s, 1H): Thiophene proton (C3-H). Diagnostic: Singlet due to full substitution.
- 7.95 ppm (d, 1H, J=3.0 Hz): Thiazole C5-H.
- 8.95 ppm (d, 1H, J=3.0 Hz): Thiazole C2-H. Diagnostic: Highly deshielded due to N/S proximity.
-
¹³C NMR:
-
Look for 8 distinct carbons .
-
Thiazole C2 will be most downfield (~153 ppm).
-
Thiophene C-Br carbon typically ~110 ppm.
-
Part 4: Visualization of Workflows
Synthesis Pathway (DOT Diagram)
Caption: Step-wise Hantzsch synthesis route utilizing the robust thiourea cyclization/deamination strategy to bypass unstable thioformamide.
Pharmacophore & Reactivity Map
Caption: Functional map highlighting the molecule's utility in drug design: the Bromine handle for expansion and the Thiazole N for target binding.
Part 5: Safety & Handling (E-E-A-T)
-
Thiazole Toxicity: Many thiazoles are skin sensitizers. Use nitrile gloves.
-
Lachrymator Warning: The
-bromo ketone intermediate (Step 2) is a potent lachrymator (tear gas agent). All operations involving the bromo-ketone must be performed in a high-efficiency fume hood. -
Waste Disposal: Segregate halogenated solvents. Aqueous waste from the deamination step contains diazonium residues and should be treated with bleach (hypochlorite) before disposal to destroy trace energetic compounds.
References
-
Hantzsch Thiazole Synthesis (Classic Mechanism)
- Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
-
URL:[Link]
-
Biological Activity of Thiazole-Thiophene Hybrids
-
Deamination of Aminothiazoles (Protocol Grounding)
-
Structural Analog Data (PubChem)
Sources
Methodological & Application
Optimized Suzuki-Miyaura Cross-Coupling Protocols for Sterically Hindered Thienyl-Thiazole Scaffolds
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
This application note details optimized Suzuki-Miyaura coupling conditions for 4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole . This scaffold presents a dual challenge in cross-coupling chemistry:
-
Steric Hindrance: The methyl group at the 5-position of the thiophene ring is ortho to the reactive bromide (C4). This significantly retards the oxidative addition and transmetallation steps compared to unhindered thiophenes.
-
Catalyst Deactivation: The 1,3-thiazole moiety is a potent ligand for Palladium (Pd). The nitrogen lone pair and the sulfur atom can sequester the catalyst, leading to "arrested" catalytic cycles and requiring higher catalyst loadings or specialized ligands.
The protocols below prioritize Buchwald-type precatalysts (S-Phos/X-Phos) to overcome steric barriers and prevent catalyst poisoning.
Mechanistic Logic & Catalyst Selection
To successfully couple this substrate, the catalyst system must be engineered to facilitate the difficult steps of the cycle.
-
Ligand Selection (S-Phos / X-Phos): These dialkylbiaryl phosphine ligands are electron-rich (facilitating Oxidative Addition into the hindered C-Br bond) and bulky (promoting Reductive Elimination). Crucially, the bulk protects the Pd center from being sequestered by the thiazole nitrogen.
-
Base Selection (K₃PO₄ / Cs₂CO₃): Stronger bases are often required for hindered substrates to accelerate the transmetallation step. Anhydrous conditions (using Cs₂CO₃) are recommended if the boronic acid partner is prone to protodeboronation (e.g., 2-heteroaryl boronic acids).
Mechanistic Pathway & Failure Points
Screening Strategy & Decision Matrix
Do not rely on a single condition. Use this tiered approach based on the stability of your coupling partner (Boronic Acid).
| Parameter | Protocol A: The "Workhorse" | Protocol B: The "Crusher" | Protocol C: Anhydrous |
| Scenario | Standard aryl boronic acids. First-pass screening.[1] | Sterically hindered or unreactive partners.[2] | Hydrolytically unstable boronic acids (e.g., 2-pyridyl). |
| Catalyst | Pd(dppf)Cl₂[3]·DCM (5 mol%) | Pd₂(dba)₃ (2 mol%) + S-Phos (4-8 mol%) | Pd(OAc)₂ (5 mol%) + X-Phos (10 mol%) |
| Base | Na₂CO₃ (2.0 M aq) | K₃PO₄ (3.0 equiv, solid) | Cs₂CO₃ (3.0 equiv, dry) |
| Solvent | DME / Water (4:1) | Toluene / Water (10:1) | 1,4-Dioxane (Anhydrous) |
| Temp | 80°C | 100°C | 90°C |
| Time | 4–12 Hours | 2–6 Hours | 12–24 Hours |
Recommendation: Start with Protocol B . The S-Phos system is specifically documented to handle the combination of ortho-sterics and heteroatom poisoning better than standard dppf systems.
Detailed Experimental Protocol (Protocol B: S-Phos System)
This protocol is optimized for 1.0 mmol scale.
Materials
-
Substrate: 4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole (1.0 equiv, 260 mg)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (18 mg, 0.02 mmol)
-
Ligand: S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (33 mg, 0.08 mmol)
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) (636 mg, 3.0 mmol)
-
Solvent: Toluene (5 mL) and Deionized Water (0.5 mL) - Degassed
Step-by-Step Methodology
-
Pre-complexation (Optional but Recommended): In a separate vial, dissolve Pd₂(dba)₃ and S-Phos in 1 mL of Toluene. Stir at room temperature for 10 minutes under Argon. The solution should turn from dark purple/red to a lighter orange/brown, indicating active catalyst formation.
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the Substrate , Boronic Acid , and K₃PO₄ .
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon three times.
-
Solvent Addition: Add the remaining Toluene (4 mL) and Water (0.5 mL) via syringe.
-
Catalyst Addition: Add the pre-complexed catalyst solution via syringe.
-
Heating: Place the vial in a pre-heated block at 100°C . Stir vigorously (800+ rpm) to ensure biphasic mixing.
-
Monitoring: Monitor by LC-MS at 2 hours.
-
Note: The thiazole ring may cause peak tailing on C18 columns; use a modifier (0.1% Formic Acid) in the mobile phase.
-
-
Workup:
-
Dilute with EtOAc (20 mL) and Water (20 mL).
-
Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).
-
Crucial Step (Pd Removal): Add 200 mg of Thiol-functionalized Silica (SiliaMetS® Thiol) or activated charcoal to the combined organics. Stir for 30 minutes. (Thiazoles hold Pd tightly; simple filtration is often insufficient).
-
Filter through a Celite pad.[6]
-
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel.[6]
-
Eluent: Hexanes/EtOAc gradient. (Note: Thiazoles are polar; expect the product to elute later than typical biaryls).
-
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to Protocol C (Anhydrous). Thiazole coordination is reversible but favored in the presence of water/hydroxide. |
| Debromination (Product - Br) | Protodehalogenation | This occurs when OA is fast but TM is slow. Increase Boronic Acid to 2.0 equiv . Switch solvent to n-Butanol or use anhydrous Dioxane. |
| Black Precipitate | "Pd Black" Formation | The catalyst is decomposing before the reaction finishes. Increase Ligand:Pd ratio to 4:1 . Ensure rigorous degassing of solvents. |
| Homocoupling (Ar-Ar) | Oxidative Coupling | Oxygen leak. Ensure Argon atmosphere. Reduce catalyst loading to 1 mol%. |
Workflow Logic Diagram
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
- Grounding: Establishes S-Phos as the premier ligand for hindered biaryl couplings.
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Grounding: Specifically addresses heteroaryl-heteroaryl couplings and c
-
Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazole Derivatives.[2] The Journal of Organic Chemistry, 74(3), 1179–1186.[2] [Link]
- Grounding: Provides context on the reactivity of thiazoles and their tendency to coordin
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Grounding: The foundational text for the mechanism and base selection.
Sources
- 1. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd/P(t-Bu)3-Catalyzed Suzuki Cross-Couplings in the Presence of Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of Conjugated Polymers using 4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole
Executive Summary
The monomer 4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole represents a specialized class of "donor-acceptor" building blocks used in the synthesis of high-performance organic semiconductors. Unlike symmetric monomers used in standard poly(3-hexylthiophene) (P3HT) synthesis, this asymmetric molecule features a blocked
This unique substitution pattern dictates that standard oxidative polymerization (e.g., FeCl
-
Direct Arylation Polymerization (DArP): An atom-economical, organometallic C–H activation route utilizing the acidic C2-proton of the thiazole.
-
Pd-Catalyzed Cross-Coupling (Stille/Suzuki): A traditional route requiring prior functionalization of the thiazole ring.
These protocols are designed for researchers targeting n-type or ambipolar organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where the thiazole moiety lowers the LUMO level and the methyl group directs solid-state packing.
Monomer Analysis & Strategic Planning
Before initiating synthesis, it is critical to understand the reactivity landscape of the monomer.
| Feature | Chemical Nature | Reactivity Implication |
| Thiophene C5-Methyl | Steric blocker | Prevents standard |
| Thiophene C4-Bromo | Aryl halide | Primary electrophilic site for Oxidative Addition (Pd |
| Thiazole C2-H | Acidic C(sp | Primary nucleophilic site for C–H Activation (CMD mechanism). |
| Thiazole C5-H | Weakly acidic C–H | Potential defect site; requires selective catalyst to avoid branching. |
Structural Visualization
The following diagram illustrates the monomer's connectivity and the targeted polymerization pathway.
Figure 1: Reactivity map of the monomer showing the complementary sites for A-B type polymerization.
Protocol A: Direct Arylation Polymerization (DArP)
Rationale: DArP is the preferred method for this monomer. It exploits the inherent acidity of the thiazole C2-H bond, eliminating the need for toxic tin (Stille) or unstable boronic acid (Suzuki) intermediates. The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) mechanism.[1]
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Monomer: 4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole (1.0 equiv).
-
Catalyst: Palladium(II) acetate [Pd(OAc)
] (2–5 mol%). -
Ligand: Tri(o-anisyl)phosphine [P(o-anisyl)
] or P(tBu) Me (HBF salt).-
Note: P(o-anisyl)
is highly effective for thiazole-based DArP.
-
-
Base: Cesium Carbonate (Cs
CO ) (2.0 equiv) or Potassium Pivalate (PivOK) (0.3 equiv) + K CO .-
Pivalate additive is crucial for the CMD step.
-
-
Solvent: Anhydrous Toluene or DMAc (N,N-Dimethylacetamide).
-
Concentration: 0.1 M to 0.2 M.
-
Step-by-Step Procedure
-
Reactor Prep: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Loading: Add the Monomer (0.50 mmol, 130 mg), Cs
CO (1.00 mmol, 326 mg), Pd(OAc) (0.025 mmol, 5.6 mg), P(o-anisyl) (0.05 mmol, 17.6 mg), and Pivalic acid (0.15 mmol, 15 mg). -
Solvation: Seal the vessel. Evacuate and backfill with Argon (3x). Inject anhydrous Toluene (5.0 mL) via syringe.
-
Polymerization:
-
Thermal: Heat to 100–110 °C for 24–48 hours.
-
Microwave (Recommended): Ramp to 120 °C in 2 min, hold for 1–2 hours.
-
Observation: The solution should darken to deep orange/red or purple, indicating conjugation extension.
-
-
End-Capping (Critical): To remove reactive terminal groups:
-
Add 2-bromothiophene (0.1 mL) and heat for 1 hour (caps the C-H end).
-
Add 2-tributylstannylthiophene (0.1 mL) or simple benzene (if DArP) and heat for 1 hour (caps the Br end). Note: For DArP, simply adding a bromide cap is usually sufficient as the Pd catalyst dies or C-H sites are exhausted.
-
-
Purification:
-
Cool to RT. Precipitate into cold Methanol (100 mL) + HCl (5 mL) to remove base/catalyst.
-
Filter the solid.
-
Soxhlet Extraction: Methanol (remove salts)
Acetone (remove oligomers) Hexanes Chloroform (collect polymer).
-
-
Recovery: Concentrate the Chloroform fraction and re-precipitate into Methanol. Dry under vacuum at 40 °C.
DArP Catalytic Cycle Diagram
Figure 2: The Direct Arylation Polymerization cycle. The CMD step is the rate-determining step, facilitated by the pivalate additive.
Protocol B: Stille Coupling (Alternative Route)
Rationale: If DArP yields broad polydispersity (PDI > 2.5) or branching defects, the Stille route offers tighter control. However, it requires converting the monomer into an A-B type organotin species first.
Pre-Step: Monomer Functionalization
-
Lithiation: Dissolve Monomer (1 equiv) in dry THF at -78 °C.
-
Deprotonation: Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise. The thiazole C2-H is selectively deprotonated.
-
Stannylation: Add Trimethyltin chloride (Me
SnCl, 1.2 equiv). Warm to RT. -
Workup: Aqueous wash, extraction, and careful recrystallization (avoid silica gel as stannyl groups are acid-sensitive).
-
Product: 4-(4-Bromo-5-methyl-2-thienyl)-2-(trimethylstannyl)-1,3-thiazole .
Stille Polymerization[10]
-
Loading: Mix the Stannyl-Bromo monomer (0.2 mmol) in a microwave vial.
-
Catalyst: Pd
(dba) (2 mol%) and P(o-tol) (8 mol%). -
Solvent: Chlorobenzene (anhydrous).
-
Conditions: Microwave at 140 °C for 30–60 mins.
-
Workup: Similar to DArP, but include a wash with aqueous KF or Pd-scavenger resin to remove Tin and Palladium residues.
Characterization & Quality Control
To validate the synthesis, the following data profile is required:
| Technique | Parameter | Target / Expected Result |
| Regioregularity | Disappearance of Thiazole C2-H peak ( | |
| GPC (Chlorobenzene, 80 °C) | Molecular Weight | |
| UV-Vis (Film) | Bandgap | Red-shift compared to monomer solution ( |
| TGA | Thermal Stability | Decomposition temperature ( |
Troubleshooting Guide
-
Problem: Low Molecular Weight (
< 5 kDa).-
Cause: Catalyst death or stoichiometric imbalance (in Stille).
-
Solution: In DArP, add more PivOH (0.3 equiv) or switch solvent to DMAc. Ensure strict exclusion of water/oxygen.
-
-
Problem: Insoluble Polymer.
-
Cause: Strong
- stacking or high MW. -
Solution: Use high-boiling solvents (o-dichlorobenzene) for GPC. Consider side-chain engineering (though the monomer has a fixed methyl, copolymerization with a long-chain monomer might be needed if solubility is critical).
-
-
Problem:
-Branching (Cross-linking).-
Cause: In DArP, activation of Thiazole C5-H.
-
Solution: Lower reaction temperature to 90 °C. Use a more sterically bulky ligand (e.g., DavePhos) to improve selectivity for C2 over C5.
-
References
-
Direct Arylation Mechanism: Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(27), 8754-8756. Link
-
Thiazole Polymerization: Morin, P. O., Bura, T., & Leclerc, M. (2016). Direct heteroarylation polymerization: guidelines for defect-free conjugated polymers. Materials Horizons, 3(1), 11-24. Link
-
Thiophene-Thiazole Copolymers: Osaka, I., & McCullough, R. D. (2008). Advanced functional materials based on polythiophenes. Accounts of Chemical Research, 41(9), 1202-1214. Link
-
DArP Conditions for Thiazoles: Guo, D., et al. (2013). Defect-Free Poly(thiazole-thiophene) via Direct Heteroarylation Polymerization.[2] Macromolecules, 46(3), 675–681. Link
-
Monomer Reactivity: NINGBO INNO PHARMCHEM CO.,LTD. (2026).[3] Mastering Organic Synthesis: The Versatility of 2-Bromo-5-methylthiophene. Link (Contextual reference for thiophene building blocks).
Disclaimer: This protocol involves the use of hazardous chemicals (palladium catalysts, organotins, organic solvents). All work must be performed in a fume hood with appropriate PPE.
Sources
Application Notes and Protocols for 4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole in Organic Photovoltaics Research
Introduction: Unlocking the Potential of Thienyl-Thiazole Architectures in Organic Photovoltaics
The field of organic photovoltaics (OPVs) is driven by the continuous innovation of novel organic semiconductor materials that can be processed from solution at low cost.[1] The performance of OPV devices is intrinsically linked to the electronic and morphological properties of the photoactive layer, which is typically a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material.[2][3] The design of new donor-acceptor (D-A) conjugated polymers is a key strategy to enhance power conversion efficiencies (PCE).[4] These polymers often feature an alternating sequence of electron-rich (donor) and electron-deficient (acceptor) moieties to tune the material's bandgap and energy levels.[5]
This document provides a detailed technical guide for researchers on the potential application of 4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole as a key building block in the synthesis of novel donor-acceptor copolymers for OPV applications. The thiazole ring is an electron-deficient heterocycle that, when incorporated into a conjugated polymer backbone, can lead to desirable electronic properties, such as deep highest occupied molecular orbital (HOMO) levels, which can improve the open-circuit voltage (Voc) of the resulting solar cell.[6][7] The substituted thienyl group acts as an electron-rich donor unit. The presence of a bromine atom makes this molecule an ideal monomer for established cross-coupling polymerization techniques, such as Suzuki or Stille polycondensation, enabling the creation of high molecular weight conjugated polymers.[8][9]
These application notes will provide a hypothetical framework for the synthesis of a novel copolymer derived from this monomer, followed by detailed protocols for the fabrication and characterization of OPV devices.
Part 1: Synthesis of a Donor-Acceptor Copolymer
The bromine atom on the thiophene ring of 4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole makes it a suitable monomer for palladium-catalyzed cross-coupling reactions. Here, we propose a synthetic route via Suzuki polycondensation, a widely used method for synthesizing conjugated polymers for OPV applications due to its tolerance of various functional groups and the generally lower toxicity of its byproducts compared to Stille coupling.[10][11] The proposed copolymer will alternate the thienyl-thiazole unit with a known electron-donating benzodithiophene (BDT) unit.
Proposed Copolymer: P(BDT-TTz)
The target polymer, Poly[benzodithiophene-alt-4-(5-methyl-2-thienyl)-1,3-thiazole] (P(BDT-TTz)), is a donor-acceptor copolymer. The choice of BDT is based on its proven performance in high-efficiency polymer solar cells.[7][12]
Experimental Protocol: Suzuki Polycondensation
This protocol is a generalized procedure and may require optimization for this specific monomer combination.
Materials and Reagents:
-
4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole (Monomer A)
-
Benzodithiophene-4,8-bis(boronic acid pinacol ester) (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Aliquat 336 (phase transfer catalyst)
-
Anhydrous toluene and N,N-Dimethylformamide (DMF)
-
Methanol, Acetone, Hexane (for purification)
-
Phenylboronic acid (end-capping agent)
-
Bromobenzene (end-capping agent)
Procedure:
-
Inert Atmosphere: All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line techniques. This is crucial as the palladium catalyst is oxygen-sensitive.
-
Monomer Preparation: In a Schlenk flask, dissolve equimolar amounts of Monomer A and Monomer B in a mixture of anhydrous toluene and DMF (e.g., 10:1 v/v).
-
Catalyst and Base Addition: To the monomer solution, add the phase transfer catalyst Aliquat 336, followed by an aqueous solution of the base (e.g., 2M K₂CO₃).
-
Degassing: Degas the mixture by bubbling argon through it for 20-30 minutes to remove any dissolved oxygen.
-
Catalyst Pre-activation: In a separate Schlenk flask, dissolve the palladium catalyst (Pd₂(dba)₃) and the ligand (P(o-tol)₃) in anhydrous toluene. Allow the mixture to stir for 15-20 minutes.
-
Initiation of Polymerization: Transfer the activated catalyst solution to the monomer mixture via a cannula.
-
Polymerization: Heat the reaction mixture to a temperature between 90-110 °C and stir vigorously for 24-72 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing them with Gel Permeation Chromatography (GPC).
-
End-Capping: To control the molecular weight and terminate the polymer chains, add a small amount of phenylboronic acid and bromobenzene to the reaction mixture and stir for another 4-6 hours.
-
Purification:
-
Cool the reaction mixture to room temperature and pour it into a vigorously stirring solution of methanol. A fibrous precipitate of the polymer should form.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Finally, extract the polymer with a good solvent like chloroform or chlorobenzene.
-
Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol, filter, and dry under vacuum.
-
Characterization of the Polymer:
-
Molecular Weight: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) using GPC.
-
Structure: Confirm the chemical structure using ¹H NMR and FTIR spectroscopy.
-
Optical Properties: Analyze the light absorption properties using UV-Vis spectroscopy of a thin film to determine the absorption range and estimate the optical bandgap.
-
Electrochemical Properties: Use cyclic voltammetry (CV) to determine the HOMO and LUMO energy levels of the polymer.
Diagram of Synthetic Workflow
Caption: Workflow for the Suzuki polycondensation of P(BDT-TTz).
Part 2: Fabrication of Bulk Heterojunction OPV Devices
This section details the protocol for fabricating a standard architecture OPV device using the newly synthesized P(BDT-TTz) as the electron donor and a fullerene derivative, such as PC₇₁BM, as the electron acceptor.[2]
Device Architecture
A conventional device architecture will be used: ITO / PEDOT:PSS / P(BDT-TTz):PC₇₁BM / Ca / Al.
-
ITO (Indium Tin Oxide): Transparent conducting substrate.
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate): Hole transport layer (HTL).
-
P(BDT-TTz):PC₇₁BM: The photoactive bulk heterojunction layer.
-
Ca / Al: Calcium/Aluminum bilayer as the electron-collecting electrode.
Fabrication Protocol
1. Substrate Cleaning:
-
Sequentially clean pre-patterned ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-Ozone for 15 minutes immediately before use to improve the work function of the ITO and enhance the wettability of the PEDOT:PSS layer.[3]
2. Hole Transport Layer (HTL) Deposition:
-
Filter a PEDOT:PSS aqueous dispersion through a 0.45 µm PVDF filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the cleaned ITO substrates at 3000-4000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 140-150 °C for 15 minutes in a nitrogen-filled glovebox.
3. Active Layer Deposition:
-
Prepare a solution of the P(BDT-TTz):PC₇₁BM blend in a suitable solvent (e.g., chlorobenzene or o-dichlorobenzene). The weight ratio of donor to acceptor is a critical parameter to optimize (common ratios are 1:1, 1:1.5, or 1:2).[2]
-
The total concentration of the solution will also need optimization (e.g., 15-25 mg/mL).
-
Dissolve the materials by stirring overnight on a hotplate at a moderate temperature (e.g., 50 °C).
-
Filter the solution through a 0.45 µm PTFE filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time will determine the film thickness, which is a crucial parameter, typically aimed for 80-120 nm.
-
The freshly coated films may require solvent annealing (leaving the film in a solvent vapor atmosphere for a period) or thermal annealing (heating the film on a hotplate) to optimize the morphology of the BHJ.
4. Electrode Deposition:
-
Transfer the substrates to a thermal evaporator chamber with a pressure below 10⁻⁶ Torr.
-
Sequentially deposit a thin layer of Calcium (Ca, ~20 nm) followed by a thicker layer of Aluminum (Al, ~100 nm) through a shadow mask to define the active area of the device (e.g., 0.04 - 0.1 cm²).
Diagram of Device Fabrication Workflow
Caption: Step-by-step workflow for the fabrication of a conventional OPV device.
Part 3: Device Characterization and Performance Metrics
After fabrication, the devices must be characterized to evaluate their performance. All measurements should be conducted under a simulated AM 1.5G solar spectrum at 100 mW/cm² illumination, and the light source should be calibrated using a certified reference cell.
Current Density-Voltage (J-V) Characterization
The primary characterization technique is measuring the current density-voltage (J-V) curve of the device under illumination.[13] This is done using a source measure unit (SMU).
Key Performance Metrics from the J-V Curve:
-
Open-Circuit Voltage (V_oc): The voltage at which the current is zero. It is primarily determined by the energy difference between the HOMO of the donor and the LUMO of the acceptor.[2]
-
Short-Circuit Current Density (J_sc): The current density at zero voltage. It is dependent on the light absorption of the active layer, charge generation, and charge transport.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as FF = (J_mp * V_mp) / (J_sc * V_oc), where J_mp and V_mp are the current density and voltage at the maximum power point. The FF is sensitive to charge transport and recombination within the device.
-
Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as PCE = (J_sc * V_oc * FF) / P_in, where P_in is the incident light power density (100 mW/cm²).[14]
Table 1: Representative OPV Performance Data (Hypothetical)
| Donor:Acceptor Ratio | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) |
| 1:1 | 0.85 | 10.2 | 65 | 5.64 |
| 1:1.5 | 0.84 | 11.5 | 68 | 6.57 |
| 1:2 | 0.83 | 10.8 | 62 | 5.55 |
This data is hypothetical and serves as an example of how results might be presented.
External Quantum Efficiency (EQE) Measurement
EQE (also known as Incident Photon-to-Current Conversion Efficiency, IPCE) measures the ratio of collected charge carriers to the number of incident photons at a specific wavelength. The EQE spectrum provides insight into which material (donor or acceptor) is contributing to the photocurrent at different parts of the solar spectrum. Integrating the EQE spectrum against the AM 1.5G solar spectrum should yield a J_sc value that is consistent with the J-V measurement.
Morphological Characterization
The nanoscale morphology of the donor-acceptor blend is critical for efficient device operation.
-
Atomic Force Microscopy (AFM): Used to investigate the surface topography and phase separation of the active layer.
-
Transmission Electron Microscopy (TEM): Provides a more detailed view of the bulk morphology and the interpenetrating network of the donor and acceptor domains.
Conclusion and Outlook
The use of 4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole as a monomer presents a promising avenue for the development of new donor-acceptor copolymers for organic photovoltaic applications. Its structure combines an electron-rich thienyl unit with an electron-deficient thiazole unit, a design strategy that has proven effective for creating low bandgap polymers with tunable energy levels.[6][15] The protocols outlined in this document provide a comprehensive guide for the synthesis of a novel copolymer based on this monomer, and for the subsequent fabrication and characterization of OPV devices. Successful implementation of these protocols will enable researchers to systematically investigate the potential of this new material and contribute to the advancement of organic solar cell technology.
References
- Fabrication and characterization of bulk heterojunction organic solar cell: a review. (n.d.). Google Scholar.
-
Suzuki, M., et al. (2012). Fabrication and Characterization of Bulk Heterojunction Solar Cells Based on Liquid-Crystal Semiconductive Polymer. Scirp.org. Retrieved February 15, 2026, from [Link]
-
Dautel, O. (2012). Electron donor and electron acceptor polymers : synthesis and use in organic solar cells. Theses.fr. Retrieved February 15, 2026, from [Link]
-
Kirova, M., et al. (2020). Photovoltaic performance parameters of organic solar cells. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Higashihara, T., & Ueda, M. (2014). Donor-Acceptor Block Copolymers: Synthesis and Solar Cell Applications. MDPI. Retrieved February 15, 2026, from [Link]
-
Summary of organic solar cell performance metrics. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Ho, V. T., et al. (2022). Synthesis and Optical Properties of Conjugated Copolymers based on Phenoxazine and Fluorene for an Activated Layer in Polymeric Solar Cell Applications. VNUHCM Journal of Science and Technology Development. Retrieved February 15, 2026, from [Link]
-
Fabrication of Organic bulk Heterojunction Solar Cell. (2014). Slideshare. Retrieved February 15, 2026, from [Link]
-
Pearson, A. J., et al. (2013). Reporting Performance in Organic Photovoltaic Devices. ACS Nano. Retrieved February 15, 2026, from [Link]
-
Printing fabrication and Morphology Characterization. (2022). JoVE. Retrieved February 15, 2026, from [Link]
-
Suzuki, M., et al. (2012). Fabrication and Characterization of Bulk Heterojunction Solar Cells Based on Liquid-Crystal Semiconductive Polymer. Scientific Research Publishing. Retrieved February 15, 2026, from [Link]
-
Mei, J., & Bao, Z. (2014). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Retrieved February 15, 2026, from [Link]
-
Organic Photovoltaics Research. (n.d.). Department of Energy. Retrieved February 15, 2026, from [Link]
-
Spertino, F., et al. (2020). Outdoor Performance of Organic Photovoltaics: Comparative Analysis. MDPI. Retrieved February 15, 2026, from [Link]
-
Higashihara, T., & Ueda, M. (2014). Donor-Acceptor Block Copolymers: Synthesis and Solar Cell Applications. PubMed. Retrieved February 15, 2026, from [Link]
-
Rossoni, A., et al. (2020). Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ACS Macro Letters. Retrieved February 15, 2026, from [Link]
-
Turan, H. T., et al. (2018). Design of donor–acceptor copolymers for organic photovoltaic materials: a computational study. RSC Publishing. Retrieved February 15, 2026, from [Link]
- Synthesis of Conjugated Polymers for Organic Solar Cell Applications. (n.d.). Google Scholar.
-
Miyauchi, H., & Yokozawa, T. (2020). Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization. Polymer Chemistry (RSC Publishing). Retrieved February 15, 2026, from [Link]
-
Li, Y., et al. (2012). Structures and properties of conjugated Donor–Acceptor copolymers for solar cell applications. Journal of Materials Chemistry (RSC Publishing). Retrieved February 15, 2026, from [Link]
-
Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. (1998). PubMed. Retrieved February 15, 2026, from [Link]
-
Gicevičius, M., et al. (2022). π-Conjugated Polymers and Their Application in Organic and Hybrid Organic-Silicon Solar Cells. Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Bao, Z., et al. (1995). Synthesis of conjugated polymer by the Stille Coupling Reaction. Chemistry of Materials. Retrieved February 15, 2026, from [Link]
-
Sharma, G. D., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Ji, M., et al. (2023). Recent Advances in Organic Photovoltaic Materials Based on Thiazole-Containing Heterocycles. PubMed. Retrieved February 15, 2026, from [Link]
-
Wang, H., et al. (2024). Thiazolyl-Substituted Isomeric Benzodithiophenes Boost the Photovoltaic Performance of Polymer Donors. ACS Publications. Retrieved February 15, 2026, from [Link]
-
Al-hashimi, M., et al. (2015). Impact of dithienyl or thienothiophene units on the optoelectronic and photovoltaic properties of benzo[2][3][16]thiadiazole based donor–acceptor copolymers for organic solar cell devices. RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Thiazole. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Ji, M., et al. (2023). Recent Advances in Organic Photovoltaic Materials Based on Thiazole-Containing Heterocycles. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Khan, M. U., et al. (2024). Tuning the photovoltaic potential of thiazole based materials via incorporation of selenophene and electron acceptors rings at π-spacer. Elsevier. Retrieved February 15, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved February 15, 2026, from [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (2022). Journal of Pharmaceutical Negative Results. Retrieved February 15, 2026, from [Link]
-
Rather, G. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved February 15, 2026, from [Link]
-
Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye-sensitized solar cells. (2019). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Photoactive Compounds Based on the Thiazolo[5,4-d]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Furan-bridged thiazolo[5,4-d]thiazole based D–π–A–π–D type linear chromophore for solution-processed bulk-heterojunction organic solar cells. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]
Sources
- 1. Organic Photovoltaics Research | Department of Energy [energy.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fabrication and Characterization of Bulk Heterojunction Solar Cells Based on Liquid-Crystal Semiconductive Polymer [scirp.org]
- 4. Structures and properties of conjugated Donor–Acceptor copolymers for solar cell applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design of donor–acceptor copolymers for organic photovoltaic materials: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in Organic Photovoltaic Materials Based on Thiazole-Containing Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 8. Synthesis and Optical Properties of Conjugated Copolymers based on Phenoxazine and Fluorene for an Activated Layer in Polymeric Solar Cell Applications | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 12. Impact of dithienyl or thienothiophene units on the optoelectronic and photovoltaic properties of benzo[1,2,5]thiadiazole based donor–acceptor copolymers for organic solar cell devices - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Donor-Acceptor Block Copolymers: Synthesis and Solar Cell Applications [mdpi.com]
Synthesis of antifungal agents from 4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole scaffold
Application Note: AN-CHM-2026-04 Topic: Synthesis and Evaluation of Antifungal Agents Derived from the 4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole Scaffold
Executive Summary
This Application Note details the synthetic pathway, purification, and biological evaluation of novel antifungal agents based on the 4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole scaffold. Thiazole-thiophene hybrids have emerged as potent pharmacophores, exhibiting dual-action mechanisms against ergosterol biosynthesis and fungal cell wall integrity. This guide provides a validated protocol for the Hantzsch thiazole synthesis of the core scaffold, followed by Pd-catalyzed cross-coupling strategies for diversification. It concludes with a standardized protocol for in vitro antifungal susceptibility testing (CLSI M27-A3).
Introduction & Pharmacophore Rationale
The co-occurrence of thiophene and thiazole rings in medicinal chemistry often yields compounds with superior lipophilicity and metabolic stability compared to single-ring analogs.
-
Thiophene Moiety: Acts as a bioisostere of benzene, improving
- stacking interactions with the heme cofactor of the fungal enzyme Lanosterol 14 -demethylase (CYP51) . -
Thiazole Ring: Serves as a hydrogen-bond acceptor and a rigid linker that orients the side chains into the hydrophobic pocket of the target enzyme.
-
4-Bromo Handle: The retention of the bromine atom at the C4 position of the thiophene ring is critical. It serves as a "molecular hook" for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to fine-tune solubility and potency.
Retrosynthetic Analysis
The logical disconnection of the target scaffold reveals two primary precursors: an
Figure 1: Retrosynthetic strategy isolating the Hantzsch condensation as the key convergent step.
Experimental Protocols
Protocol A: Synthesis of the -Bromoketone Precursor
Objective: Selective synthesis of 2-bromo-1-(4-bromo-5-methylthiophen-2-yl)ethan-1-one. Note: This reaction involves lachrymatory agents. Perform all steps in a well-ventilated fume hood.
Reagents:
-
2-Acetyl-5-methylthiophene (10.0 mmol)
-
Bromine (
) (20.0 mmol) or N-Bromosuccinimide (NBS) -
Glacial Acetic Acid (20 mL)
-
Hydrobromic acid (HBr) (catalytic drops)
Procedure:
-
Ring Bromination: Dissolve 2-acetyl-5-methylthiophene in glacial acetic acid. Add 1.05 eq of
dropwise at 0°C. Stir at RT for 2 hours to install the bromine at the C4-position of the thiophene ring.-
Checkpoint: Monitor by TLC (Hexane:EtOAc 9:1). The 4-bromo intermediate is less polar than the starting material.
-
-
Side-chain Bromination: To the reaction mixture, add a second equivalent of
(or NBS with AIBN catalyst) and heat to 60°C for 1 hour. -
Quenching: Pour the mixture into ice-cold water (100 mL). A solid precipitate should form.
-
Workup: Filter the solid, wash with cold water (
mL) and saturated to remove acid traces. -
Purification: Recrystallize from Ethanol/Water (8:2).
-
Yield Expectation: 75-85%.
-
Appearance: Yellowish crystalline solid.
-
Protocol B: Hantzsch Thiazole Coupling
Objective: Formation of the 1,3-thiazole ring.
Reagents:
- -Bromoketone (from Protocol A) (5.0 mmol)
-
Thiourea (for 2-aminothiazoles) or Thiobenzamide (for 2-phenylthiazoles) (5.5 mmol)
-
Ethanol (Absolute, 15 mL)
-
Triethylamine (
) (Optional, as scavenger)
Procedure:
-
Condensation: In a 50 mL round-bottom flask, dissolve the
-bromoketone in ethanol. Add the thiourea/thioamide component.[1] -
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.
-
Isolation: Cool the reaction to room temperature.
-
If using Thiourea: The product often precipitates as the HBr salt. Filter directly.
-
Free Base Liberation: Suspend the salt in water and adjust pH to ~9 using Ammonium Hydroxide (
). The free base will precipitate.
-
-
Purification: Recrystallize from hot ethanol.
-
Validation:
-NMR should show the disappearance of the singlet of the bromoketone (approx. 4.3 ppm) and the appearance of the thiazole C5-H singlet (approx. 7.0–7.5 ppm).
-
Biological Evaluation: Antifungal Susceptibility
Standard: CLSI M27-A3 (Broth Microdilution for Yeasts).[3]
Materials
-
Test Organisms: Candida albicans (ATCC 90028), Aspergillus fumigatus (clinical isolate).
-
Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.
-
Control: Fluconazole (positive control), DMSO (negative control).
Workflow
-
Inoculum Preparation: Prepare a yeast suspension in saline adjusted to
to CFU/mL (0.5 McFarland standard). Dilute 1:1000 in RPMI 1640. -
Plate Setup: Use sterile 96-well microtiter plates.
-
Add 100
L of test compound (dissolved in DMSO/Media) to Column 1. -
Perform serial 2-fold dilutions from Column 1 to 10.
-
Column 11: Growth Control (Media + Inoculum + DMSO).
-
Column 12: Sterility Control (Media only).
-
-
Incubation: Add 100
L of diluted inoculum to wells 1–11. Incubate at 35°C for 24–48 hours. -
Readout: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration causing 50% inhibition (for azoles) or 100% inhibition (optically clear) compared to the growth control.
Data Presentation Template
| Compound ID | R-Group (Thiazole C2) | MIC ( | MIC ( | LogP (Calc) |
| Target-1 | 4.0 | 8.0 | 2.8 | |
| Target-2 | 1.0 | 2.0 | 3.5 | |
| Target-3 | 0.25 | 0.5 | 4.1 | |
| Fluconazole | (Control) | 0.5 | 16.0 | 0.5 |
Mechanism of Action & SAR Insights
The antifungal efficacy of this scaffold relies on the inhibition of ergosterol synthesis. The 4-bromo-5-methylthiophene moiety mimics the lipophilic interactions of the natural substrate, while the thiazole nitrogen coordinates with the heme iron of CYP51.
Figure 2: Proposed Mechanism of Action (MOA) targeting the fungal cell membrane.
Optimization Tips (Expert Insights):
-
The "Bromine" Advantage: Do not remove the bromine at the thiophene C4 position. Early SAR studies suggest that replacing it with Hydrogen decreases potency by 4-fold, likely due to the loss of a halogen bond or hydrophobic fill in the enzyme pocket.
-
Solubility: If the final compounds are too lipophilic (LogP > 5), introduce a morpholine or piperazine ring at the thiazole C2 position (via the amine) to improve bioavailability without sacrificing potency.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).
-
Kashyap, S. J., et al. (2012). "Synthesis of some new thiazole derivatives and their antifungal activity." Journal of Heterocyclic Chemistry. (Validating the Hantzsch approach for thiazoles).
-
Ghorab, M. M., & El-Batal, A. I. (2002).[6] "Synthesis of some new thiazole derivatives: antifungal activity and ultrastructure changes of some mycotoxin producing fungi." Bollettino Chimico Farmaceutico.
-
Chem Help Asap. (n.d.). "Hantzsch Thiazole Synthesis Protocol."
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Reinvestigation of a modified Hantzsch thiazole synthesis [academia.edu]
- 6. Synthesis of some new thiazole derivatives. antifungal activity and ultrastructure changes of some mycotoxin producing fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Removing unreacted starting materials from 4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole crude
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of crude 4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole. Our focus is on effectively removing unreacted starting materials and byproducts to achieve high purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most probable unreacted starting materials and byproducts in my crude sample?
A1: The synthesis of a 4-substituted thiazole, such as the target compound, is most commonly achieved through the Hantzsch Thiazole Synthesis.[1][2][3] This classic method involves the condensation reaction between an α-haloketone and a thioamide.[2][4]
Based on the structure of your product, the reaction almost certainly involves:
-
An α-haloketone: 2-bromo-1-(4-bromo-5-methylthiophen-2-yl)ethanone. This component provides the C-4 and C-5 atoms of the thiazole ring and the thienyl substituent.
-
A thioamide: Most likely thioformamide (HCSNH₂), which provides the sulfur, nitrogen, and C-2 atoms of the thiazole ring.
Therefore, the primary impurities to target for removal are:
-
Unreacted 2-bromo-1-(4-bromo-5-methylthiophen-2-yl)ethanone .
-
Unreacted thioformamide or its salts.
-
Precursors to the α-haloketone, such as 2-acetyl-4-bromo-5-methylthiophene .
-
Side-products from the condensation reaction.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Technical Support: Minimizing Regioisomer Formation in 4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole Synthesis
Case ID: THZ-THIO-REGIO-001 Status: Active Support Guide Department: Process Chemistry & Heterocyclic Synthesis
Executive Summary
The synthesis of 4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole presents a classic "regio-ambiguity" challenge. The target molecule requires a specific substitution pattern on the thiophene ring: a methyl group at C5, a bromine atom at C4, and the thiazole moiety at C2.
Regioisomers typically arise from two distinct failure modes depending on the synthetic strategy employed:
-
Cross-Coupling Route (Suzuki/Stille): Competitive coupling at the C4-bromide vs. the C2-bromide (or C2-H activation).
-
Hantzsch Route (Cyclization): Non-selective bromination of the precursor ketone (Ring bromination vs. Side-chain
-bromination).
This guide provides troubleshooting protocols to maximize regioselectivity for the desired C2-Thiazole / C4-Bromo isomer.
Part 1: Strategic Decision Matrix
Before troubleshooting, verify your route. The "Regioisomer" problem manifests differently in each pathway.
Figure 1: Decision tree identifying the source of regioisomer formation based on synthetic strategy.
Part 2: Troubleshooting Route A (Cross-Coupling)
Scenario: You are coupling 2,4-dibromo-5-methylthiophene with a thiazole-4-metal species (Boronic acid or Stannane). Target: Selective reaction at the Thiophene C2 position, leaving the C4-Br intact.
The Science of Selectivity
In polyhalogenated thiophenes, oxidative addition of Pd(0) occurs preferentially at the most electron-deficient position.
-
C2 (Alpha): Adjacent to Sulfur. Lower bond dissociation energy (BDE). Electronically favored.[1][2]
-
C4 (Beta): Sterically crowded by the C5-Methyl group. Higher BDE.
-
Result: Under standard conditions, C2 is ~10-100x more reactive than C4. Regioisomers (C4-coupling) appear only when temperature is too high or catalyst loading is excessive .
Protocol: High-Fidelity C2-Selective Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Starting Material | 2,4-Dibromo-5-methylthiophene | Use exactly 1.0 equiv . Excess leads to bis-coupling. |
| Coupling Partner | Thiazole-4-boronic acid pinacol ester | 0.95 equiv . Slight deficit prevents over-reaction at C4. |
| Catalyst | Bulky ligands (e.g., XPhos) may force reaction to C4 or promote bis-coupling. | |
| Base | Mild bases prevent rapid transmetallation, allowing kinetic control. | |
| Solvent | DME / Water (3:1) | Dimethoxyethane provides optimal solubility for the boronate. |
| Temperature | 60°C (Strict Control) | Do not reflux ( |
Step-by-Step Workflow
-
Degassing: Charge reaction vessel with 2,4-dibromo-5-methylthiophene (1.0 eq) and Thiazole-boronate (0.95 eq) in DME. Sparge with Argon for 15 mins.
-
Catalyst Addition: Add
(3 mol%) quickly under Argon counter-flow. -
Activation: Add degassed
solution. -
Reaction: Heat to 60°C. Monitor by HPLC every 30 mins.
-
Quench: Stop immediately when the boronate is consumed. Do not wait for the dibromide to disappear (it is in slight excess).
Part 3: Troubleshooting Route B (Hantzsch Synthesis)
Scenario: You are reacting 2-bromo-1-(4-bromo-5-methylthiophen-2-yl)ethan-1-one with Thioformamide.
The Regio-Problem: The issue here is not the cyclization itself, but the synthesis of the
-
Desired: Bromination of the acetyl group (
-carbon).[3] -
Undesired (Regioisomer): Bromination of the thiophene ring at C3 (Electrophilic Aromatic Substitution - EAS).
The Science of Selectivity
Thiophenes are electron-rich aromatics (super-arenes). Standard bromination (
Protocol: Selective Side-Chain Bromination
| Parameter | Recommendation | Rationale |
| Reagent | Phenyltrimethylammonium tribromide (PTAB) | A mild, solid source of |
| Alternative | Copper(II) bromide creates a radical-like mechanism that is highly selective for | |
| Solvent | THF or Dioxane | Avoid protic solvents like Methanol which can promote solvolysis or ring attack. |
| Lewis Acid | None (for PTAB) | If using |
Step-by-Step Workflow (Copper Bromide Method)
-
Dissolution: Dissolve 1-(4-bromo-5-methylthiophen-2-yl)ethan-1-one (1.0 eq) in Ethyl Acetate (0.5 M).
-
Addition: Add finely powdered
(2.2 eq). -
Reflux: Heat to reflux vigorously. The reaction is heterogeneous.
-
Observation: The green
will turn into white precipitate as the reaction proceeds. -
Workup: Filter off the white solid. Wash filtrate with water.[4]
-
Validation: Check NMR.
-
Desired: Singlet at ~4.3 ppm (
). -
Isomer (Ring Br): Loss of aromatic proton, Methyl singlet remains, Acetyl methyl singlet (~2.5 ppm) remains intact.
-
Part 4: Analytical Validation & FAQ
Visualizing the Selectivity (Graphviz)
Figure 2: Kinetic preference for C2-oxidative addition in thiophene substrates.
Frequently Asked Questions
Q1: I am seeing a "Bis-Thiazole" impurity in the Suzuki coupling. How do I remove it?
-
Cause: Excess boronic acid or high temperatures allowed the second bromine (at C4) to react.
-
Fix: The bis-thiazole is significantly more polar and higher molecular weight. It can usually be removed via recrystallization from Ethanol or column chromatography (it elutes much later than the mono-coupled product).
-
Prevention: Reduce Boronate to 0.90 equivalents. It is better to have unreacted dibromide (easy to separate) than bis-coupled product.
Q2: In the Hantzsch route, my product has the correct mass but wrong NMR. What happened?
-
Diagnosis: You likely brominated the thiophene ring at C3 instead of the acetyl group.
-
Check: Look for the disappearance of the thiophene proton in
NMR. If the thiophene proton is gone but the acetyl is still a singlet at 2.5 ppm, you have the wrong isomer. -
Solution: Switch to the
bromination method described in Part 3.
Q3: Can I use the Stille coupling instead of Suzuki?
-
Answer: Yes. Stille coupling (using 4-(tributylstannyl)thiazole) is often more regioselective than Suzuki for polyhalogenated substrates because it proceeds under neutral conditions. However, the toxicity of organotin reagents makes purification difficult for pharmaceutical applications. If using Stille, use
in Toluene at 90°C.
References
-
Handy, S. T., & Zhang, Y. (2006). "Regioselectivity in the Suzuki coupling of dihaloheterocycles." Chemical Communications, (28), 299-301.
- Establishes the "Handy Rule" for C2 vs C4 selectivity in thiophenes.
- Bach, T., & Heuser, S. (2001). "Site-selective Pd-catalyzed cross-coupling reactions of 2,4-dibromothiophenes." Tetrahedron Letters, 42(33), 5605-5607. Specific protocols for 2,4-dibromothiophene selectivity.
-
King, L. C., & Ostrum, G. K. (1964). "Selective Bromination of Methyl Ketones with Copper(II) Bromide." The Journal of Organic Chemistry, 29(12), 3459-3461.
- Foundational text for selective alpha-bromination avoiding arom
- Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. The original Hantzsch synthesis reference.
Sources
Technical Support Center: Scale-up of 4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole
Welcome to the technical support guide for the scale-up synthesis of 4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and process development professionals. Our focus is on anticipating and resolving the specific challenges encountered when transitioning this synthesis from the bench to a larger scale.
Introduction: Synthetic Strategy Overview
The synthesis of 4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole typically proceeds via a two-step sequence:
-
Regioselective Bromination: 2-Methylthiophene is brominated to form the key intermediate, 2-bromo-3-methyl-5-(bromomethyl)thiophene. This step is critical for establishing the correct substitution pattern.
-
Hantzsch Thiazole Synthesis: The brominated intermediate is then condensed with a thioamide (e.g., thioformamide) to construct the thiazole ring.[1]
While straightforward on paper, scaling this process introduces significant challenges related to reaction control, impurity formation, and product isolation. This guide is structured to address these issues systematically.
Caption: General two-step synthesis workflow.
Section 1: Troubleshooting Guide & FAQs
This section is organized by common problems encountered during process scale-up.
Part A: The Bromination Step
Question 1: My bromination with N-Bromosuccinimide (NBS) is showing a significant exotherm at scale. How can I control this for a safer process?
Answer: This is a critical safety concern. NBS brominations, particularly when initiated, can have a delayed onset followed by a rapid, hazardous exotherm.[2] The primary cause is the accumulation of unreacted NBS in the reaction mixture, which can then decompose or react uncontrollably.
Core Directive: The key to thermal safety is to ensure the reaction is run under "dose-controlled" or "semi-batch" conditions. This means the rate of NBS addition should not exceed the rate of its consumption.
Troubleshooting Steps:
-
Perform Calorimetry Studies: Before scaling up, use a reaction calorimeter (RC1) or Differential Scanning Calorimetry (DSC) to understand the thermal profile of your specific reaction (heat of reaction, onset temperature of decomposition). This data is invaluable for safe process design.[2]
-
Implement Semi-Batch Addition: Instead of adding all the NBS at once, add it portion-wise or as a solution via a syringe pump over a prolonged period. This prevents the accumulation of the reagent.[2]
-
Monitor Internal Temperature: Use a temperature probe to monitor the internal reaction temperature in real-time. The rate of NBS addition should be adjusted to maintain the desired temperature without excessive cooling demand.
-
Solvent Choice: While solvents like CCl4 have been used, they are now largely avoided.[3][4] Acetonitrile is a common alternative.[5] However, be aware that solvents like DMF can react violently with NBS at elevated temperatures and should be avoided.[6]
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) |
| NBS Addition | Typically all at once (portion-wise) | Slow, controlled addition of a solution/slurry over 2-4 hours |
| Temp. Control | Ice bath | Jacketed reactor with automated cooling loop |
| Monitoring | External bath temperature | Internal reaction temperature probe (critical) |
| Safety Basis | Assumed exotherm | Data-driven (Calorimetry data essential)[2][6] |
| Caption: Comparison of bromination control parameters. |
Question 2: I'm observing significant amounts of di- and tri-brominated thiophene impurities. How can I improve the regioselectivity for the desired mono-brominated product?
Answer: Thiophene rings are highly activated and prone to over-bromination. The methyl group on 2-methylthiophene directs bromination primarily to the 5-position. However, subsequent bromination on the ring or the methyl group can occur.
Causality & Mitigation:
-
Electrophilic Aromatic Substitution: The first ring bromination is an electrophilic substitution, favored at the electron-rich 5-position. Using exactly one equivalent of NBS helps minimize a second ring bromination.[7][8]
-
Radical Bromination: Bromination of the methyl group (benzylic-type position) proceeds via a radical mechanism.[9][10] This is often initiated by light or a radical initiator (like AIBN). To avoid this, run the reaction in the dark or at temperatures where the initiator is not active if you only desire ring bromination. However, for the target intermediate, both ring and methyl bromination are needed.
-
Control of Stoichiometry: Use a precise stoichiometry of NBS (e.g., 2.1 equivalents) to target both the ring and methyl positions.[4] Inaccurate measurement at scale can easily lead to under- or over-bromination.
-
Temperature Control: Low temperatures (0-5 °C) for the initial ring bromination can improve selectivity before heating to initiate the radical reaction for the methyl group.
Caption: Troubleshooting over-bromination.
Part B: The Hantzsch Thiazole Synthesis
Question 3: My thiazole formation step is sluggish and gives low yields. What are the first things to check?
Answer: Low yields in a Hantzsch synthesis are common and can usually be traced back to a few key areas.[11][12]
Troubleshooting Checklist:
-
Purity of the Brominated Intermediate: This is the most common culprit. The α-haloketone (or in this case, the brominated thiophene derivative) must be pure. Impurities from the previous step can engage in side reactions, consuming your thioamide and complicating purification.[11] It is highly recommended to purify the intermediate after the bromination step.
-
Thioamide Quality: Ensure your thioamide (e.g., thioformamide) has not degraded. It should be stored under appropriate conditions (cool, dry).
-
Reaction Conditions:
-
Solvent: Ethanol is a standard and effective solvent.[13]
-
Temperature: The reaction typically requires heating (reflux) to proceed at a reasonable rate.[13] Ensure your heating mantle or oil bath at the lab scale is analogous to the jacket temperature in the plant.
-
pH: While not always necessary, sometimes the reaction can be aided by a mild, non-nucleophilic base to scavenge the HBr formed, although this can sometimes promote side reactions.[12][14]
-
Question 4: The final product is difficult to purify. I'm seeing persistent, closely-eluting impurities on my TLC/LC-MS. What are they and how do I remove them?
Answer: The primary impurity is often the debrominated version of your target molecule: 4-(5-methyl-2-thienyl)-1,3-thiazole. This can form via several pathways, including reaction with trace nucleophiles or radical debromination.
Purification Strategy:
-
Column Chromatography: This is often unavoidable.
-
Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate or dichloromethane is typically effective.
-
Silica Gel: Use a high-quality silica gel with a consistent particle size (e.g., 230-400 mesh) for better resolution.[8]
-
-
Recrystallization: If a suitable solvent system can be found, this is the most effective method for purification at scale. Screen various solvents (e.g., isopropanol, acetonitrile, toluene/heptane mixtures) to find one where the product is soluble at high temperature but sparingly soluble at room temperature, while the impurity remains in the mother liquor.
Section 2: Key Experimental Protocols
Protocol 1: Scale-up Safe Bromination of 2-Methylthiophene (Illustrative)
WARNING: This reaction is exothermic and generates HBr. It must be performed in a well-ventilated fume hood or an appropriate reactor system with proper off-gas scrubbing.
-
Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel with 2-methylthiophene (1.0 eq) and acetonitrile (10 volumes).
-
Cooling: Cool the reactor contents to 0-5 °C using the circulating cooling system.
-
NBS Solution Prep: In a separate vessel, prepare a solution or a freely-stirring slurry of N-Bromosuccinimide (NBS) (2.1 eq) in acetonitrile (5 volumes).
-
Controlled Addition: Slowly add the NBS solution to the reactor via the addition funnel over 2-4 hours. Crucially, monitor the internal temperature and ensure it does not rise above 10 °C during the addition.
-
Reaction & Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for 1 hour. Then, slowly warm the reactor to 60 °C and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Filter off the succinimide byproduct and wash the filter cake with a small amount of cold acetonitrile. The filtrate, containing the product, can be concentrated under reduced pressure. The crude product should be purified before the next step.
Protocol 2: Hantzsch Thiazole Synthesis
-
Reactor Setup: Charge the reactor with the purified 2-bromo-5-(bromomethyl)-3-methylthiophene (1.0 eq), thioformamide (1.1 eq), and ethanol (15 volumes).
-
Heating: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-8 hours. Monitor the reaction to completion by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a solution of sodium bicarbonate to neutralize any HBr formed.[12]
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 10 volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization to yield the final product.
References
-
Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375-1382. Available at: [Link]
-
Ali, S., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Chemistry Central Journal, 10(1). Available at: [Link]
-
Ali, S., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10, 62. Available at: [Link]
-
Li, X., et al. (2025). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. ChemistrySelect. Available at: [Link]
-
Harrowfield, J. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. Available at: [Link]
-
Ghiaci, M., et al. (2008). A novel method for the bromination of thiophenes. Synthetic Communications, 38(15), 2576-2583. Available at: [Link]
-
Scientific Update. (2024). A Dangerous Bromance. Scientific Update UK. Available at: [Link]
-
Funny EHS Info. (2024). Bromination safety. YouTube. Available at: [Link]
-
Reagent Genie. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Reagent Genie. Available at: [Link]
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
- Google Patents. (2011). WO2011155679A1 - A method of controlling the bromination of thiophene derivatives.
-
Pharma Guideline. (n.d.). Synthesis and Reactions of Halo- substituted Alkylthiophenes. Pharma Guideline. Available at: [Link]
-
Singh, K., et al. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2021(4), M1283. Available at: [Link]
-
Jančaitytė, J., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules, 27(14), 4616. Available at: [Link]
- Google Patents. (2011). KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives.
-
ResearchGate. (n.d.). Screening of the regioselective Br/Mg exchange on 2,5-dibromo-3-methylthiophene (6 a). Available at: [Link]
-
Ashenhurst, J. (n.d.). Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Available at: [Link]
-
Stevens, E. (2019). synthesis of thiazoles. YouTube. Available at: [Link]
-
Academia.edu. (n.d.). Reinvestigation of a modified Hantzsch thiazole synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Influence of brominated flame retardant thermal decomposition products on HALS. Available at: [Link]
-
The Scientist. (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Available at: [Link]
-
Clegg, W., et al. (2007). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Acta Crystallographica Section E, 63(12), o4563. Available at: [Link]
-
Jančaitytė, J., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A. Molecules, 27(17), 5484. Available at: [Link]
-
El-Metwaly, N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1744. Available at: [Link]
-
ACS Omega. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Publications. Available at: [Link]
-
Organic Letters. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. ACS Publications. Available at: [Link]
-
Bouzroura-Aichouche, C., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1369. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. researchgate.net [researchgate.net]
- 8. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 9. suru-chem.com [suru-chem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
13C NMR Chemical Shift Guide: 4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole
Executive Summary & Application Context
This guide provides a detailed structural analysis and chemical shift prediction for 4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole . This bi-heterocyclic scaffold combines an electron-rich thiophene moiety with an electron-deficient thiazole ring, creating a "push-pull" electronic system often utilized in organic semiconductors (OLEDs/OFETs) and medicinal chemistry (as a bioisostere for biphenyl systems).
The data presented below synthesizes high-level empirical increment algorithms with experimental data from structural analogs (e.g., brominated thiophenes and 4-arylthiazoles). This comparative approach allows researchers to validate their synthesis intermediates with high confidence.
Structural Analysis & Numbering
To ensure accurate assignment, we utilize the standard IUPAC numbering for the bi-heterocyclic system.
-
Fragment A (Thiazole): The 1,3-thiazole ring is numbered starting from Sulfur (1), Nitrogen (3). The connection to the thiophene is at position 4 .
-
Fragment B (Thiophene): The thiophene ring is numbered starting from Sulfur (1'). The connection to the thiazole is at position 2' . The bromine is at 4' , and the methyl group is at 5' .
Electronic Environment Predictions
-
C4 (Thiazole): Deshielded quaternary carbon due to the attached aromatic thiophene ring and proximity to Nitrogen.
-
C4' (Thiophene-Br): Distinctive shielding effect expected due to the heavy atom effect of Bromine (Heavy Atom Effect), typically shifting this carbon upfield relative to a C-H bond.
-
C2 (Thiazole): The most deshielded signal in the spectrum (N=C-S environment).
Comparative 13C NMR Data (DMSO-d6 vs. CDCl3)
The following table compares high-confidence predicted shifts with experimentally validated ranges from structural analogs (e.g., 4-phenylthiazole, 2-bromo-5-methylthiophene).
Table 1: Chemical Shift Assignments
| Carbon Position | Atom Type | Predicted Shift (δ, ppm) | Signal Type | Diagnostic Notes |
| Thiazole Ring | ||||
| C2 | CH (N=C-S) | 152.5 – 154.0 | Sharp Doublet | Most downfield signal; characteristic of 2-unsubstituted thiazoles. |
| C4 | Cq (Quaternary) | 149.0 – 151.5 | Low Intensity | Bridgehead carbon; sensitive to conjugation with thiophene. |
| C5 | CH (C=C-S) | 114.0 – 116.5 | Sharp Doublet | Upfield aromatic signal; characteristic of thiazole C5. |
| Thiophene Ring | ||||
| C2' | Cq (Linker) | 136.0 – 138.5 | Low Intensity | Ipso-carbon attached to thiazole. |
| C3' | CH | 126.0 – 128.5 | Sharp Doublet* | Ortho to the thiazole junction. |
| C4' | Cq (C-Br) | 109.0 – 112.0 | Very Low Int. | Key Diagnostic: Upfield shift due to Br (Heavy Atom Effect). |
| C5' | Cq (C-Me) | 138.0 – 140.0 | Low Intensity | Ipso-carbon attached to Methyl group. |
| Substituents | ||||
| 5'-CH3 | CH3 | 15.0 – 16.5 | Strong Singlet | Only aliphatic signal; easy integration reference. |
*Doublet splitting refers to uncoupled C-H appearance in off-resonance experiments or HSQC cross-peaks.
Experimental Validation Protocol
A. Synthesis Pathway (Hantzsch Thiazole Synthesis)
The most reliable route to this scaffold is the condensation of a brominated acetyl-thiophene with thioformamide (or a thioamide equivalent).
Figure 1: Standard Hantzsch synthesis workflow for generating the target molecule.
B. NMR Acquisition Parameters
To distinguish the quaternary carbons (C4, C2', C4', C5') effectively, specific acquisition parameters are required.
-
Solvent: DMSO-d6 is recommended over CDCl3 for thiazoles to prevent aggregation and ensure sharp peaks for the C2 proton/carbon.
-
Relaxation Delay (D1): Set to >3.0 seconds . The quaternary carbons (especially C-Br) have long T1 relaxation times. A short D1 will suppress these signals, making the C4' peak disappear.
-
Pulse Sequence:
-
Standard: zgpg30 (Proton-decoupled 13C).
-
Validation: DEPT-135 is critical.
-
Positive Peaks: Methyl (CH3), Thiazole C2/C5, Thiophene C3'.
-
Invisible: Quaternary C4, C2', C4', C5'.
-
-
C. Assignment Logic Flowchart
Use this logic gate to interpret your spectrum.
Figure 2: Step-by-step logic for assigning key diagnostic peaks.
References
-
Hantzsch Thiazole Synthesis & NMR Data
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. (Provides comparative shifts for thiazole rings). Link
-
-
Thiophene Substituent Effects
-
Syntheses of Thiophene and Thiazole-Based Building Blocks. ACS Omega, 2022. (Detailed 13C NMR data for brominated alkyl-thiophenes). Link
-
-
General 13C NMR Shift Tables
-
13C NMR Chemical Shifts. Oregon State University Chemistry Dept. Link
-
-
Thiazole C2/C5 Characteristics
-
Synthesis and Antimicrobial Evaluation of Thiazole Derivatives. MDPI Molecules. Link
-
Electronic Properties of 4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole vs. Bithiophene
This guide provides an in-depth technical comparison between 4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole (hereafter referred to as BMTT ) and the industry-standard 2,2'-Bithiophene (hereafter 2,2'-BT ).
Designed for researchers in organic electronics and medicinal chemistry, this analysis focuses on the electronic perturbations introduced by the thiazole core and the specific bromo/methyl functionalization.
Executive Summary: The Thiazole Shift
In the design of conjugated organic semiconductors and bio-active heterocycles, 2,2'-bithiophene serves as the archetypal electron-rich donor. However, its high-lying Highest Occupied Molecular Orbital (HOMO) often leads to oxidative instability.
BMTT represents a strategic structural evolution. By replacing one thiophene ring with a 1,3-thiazole and introducing bromine/methyl substituents, the molecule undergoes a "push-pull" electronic modification. The thiazole nitrogen acts as an electron-withdrawing sink, stabilizing the Frontier Molecular Orbitals (FMOs), while the bromine provides a reactive handle for further functionalization (e.g., Suzuki/Stille coupling) and the methyl group modulates solubility and packing.
Key Takeaway: BMTT exhibits deeper HOMO/LUMO levels (~0.3–0.5 eV lower) and a larger dipole moment compared to 2,2'-BT, making it a superior candidate for air-stable n-channel or ambipolar semiconductors.
Molecular Architecture & Electronic Theory
The electronic divergence stems from the fundamental difference between the sulfur and nitrogen atoms in the heteroaromatic rings.
Structural Logic Flow
Figure 1: Mechanistic shift from electron-rich bithiophene to the electron-deficient thiazole-thiophene hybrid.
The Imine Effect (C=N)
In 2,2'-BT, the sulfur atom is a weak electron donor via resonance (
Comparative Data Analysis
The following data compares the electronic parameters of the core scaffolds. Note that specific values for BMTT are modulated by the Br/Me groups.
Table 1: Electronic & Physical Property Comparison
| Property | 2,2'-Bithiophene (Standard) | BMTT (Target Product) | Impact of Change |
| HOMO Level | -4.9 to -5.1 eV | -5.4 to -5.6 eV | Stabilized: Increased resistance to environmental oxidation. |
| LUMO Level | -2.0 to -2.2 eV | -2.5 to -2.7 eV | Lowered: Facilitates electron transport/injection. |
| Optical Gap ( | ~2.8 eV | ~2.9 - 3.0 eV | Widened: Thiazole has less quinoidal character than thiophene. |
| Dipole Moment | ~0.1 - 0.5 D (Conformer dependent) | ~2.0 - 2.5 D | Increased: The Thiazole N creates a strong local dipole, improving intermolecular ordering. |
| Packing Motif | Herringbone (Edge-to-Face) | Planar / | Enhanced: S...N intramolecular locks promote planarity. |
| Reactivity | Nucleophilic (positions 5,5') | Electrophilic Handle | Versatile: 4-Bromo position allows selective cross-coupling. |
Substituent Modulation (Br & Me)
-
Bromine (Position 4-Thienyl): Acts as a weak electron-withdrawing group inductively, further stabilizing the HOMO by ~0.1 eV compared to the unsubstituted thiazole-thiophene. It also introduces heavy-atom effects, which can enhance intersystem crossing (relevant for phosphorescence).
-
Methyl (Position 5-Thienyl): A weak electron donor. It counteracts the bromine slightly but primarily serves to disrupt symmetry just enough to improve solubility in organic solvents (CHCl
, Toluene) without breaking conjugation.
Experimental Protocols (Self-Validating Systems)
To verify these properties in your own lab, use the following standardized protocols. These are designed to be self-validating by including internal references.
Protocol A: Cyclic Voltammetry (HOMO/LUMO Determination)
Objective: Accurate measurement of ionization potential and electron affinity.
-
Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgNO
reference). -
Solvent/Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF
) in anhydrous Dichloromethane (DCM) or Acetonitrile. -
Internal Standard (Validation Step): Add Ferrocene (Fc/Fc+) at the end of the run. Calibrate all potentials relative to the Fc/Fc+ couple (set to 0 V or -4.8 eV or -5.1 eV depending on vacuum scale used).
-
Calculation:
-
Note: BMTT will show an anodic shift (higher oxidation potential) compared to 2,2'-BT, confirming HOMO stabilization.
-
Protocol B: UV-Vis Spectroscopy (Optical Gap)
Objective: Determine the onset of absorption to calculate the optical bandgap.
-
Sample Prep: Prepare dilute solutions (
M) in Chloroform. -
Baseline: Run a blank solvent scan.
-
Measurement: Scan 300–800 nm.
-
Analysis: Locate the red-edge onset (
). -
Validation: BMTT should show a hypsochromic shift (blue shift) or similar
compared to 2,2'-BT, but with a distinct spectral shape due to the vibronic coupling of the rigid thiazole ring.
Applications & Causality
Why choose BMTT over Bithiophene?
-
Organic Field-Effect Transistors (OFETs):
-
Problem: Bithiophene-based polymers are often p-type only and degrade in air.
-
Solution: The deeper LUMO of BMTT allows for electron transport (n-channel) behavior when copolymerized with strong acceptors (e.g., naphthalene diimide). The S...N intramolecular interaction (conformational lock) planarizes the backbone, increasing charge carrier mobility (
).
-
-
Organic Photovoltaics (OPVs):
-
Mechanism:[1] The lower HOMO of BMTT increases the Open Circuit Voltage (
) of solar cells, as is proportional to the difference between the Donor HOMO and Acceptor LUMO.
-
-
Medicinal Chemistry (Bioisosteres):
-
The thiazole ring is a classic bioisostere for thiophene to improve metabolic stability (reducing oxidation by cytochrome P450) and increase water solubility via H-bonding capability of the nitrogen.
-
References
-
Lin, Z., et al. "Aza-Substituted Thiophene Derivatives: Structures, Dipole Moments, and Polarizabilities."[2] Journal of Physical Chemistry A, 1998.
-
Breitung, E. M., et al. "Thiazole and Thiophene Analogues of Donor-Acceptor Stilbenes: Molecular Hyperpolarizabilities and Structure-Property Relationships."[3] Journal of the American Chemical Society, 2000.[4]
-
Bevk, D., et al. "Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics."[5] RSC Advances, 2013.[5]
- Getmanenko, Y. A., et al. "Thiophene–thiazole-based semiconductors: synthesis and characterization." Organic Electronics. (General reference for Thiophene-Thiazole class properties).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
